molecular formula C15H15N5O3S B2574604 2-cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide CAS No. 573993-14-3

2-cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B2574604
CAS No.: 573993-14-3
M. Wt: 345.38
InChI Key: YPVZHNQNYHHUSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 2-cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide

This compound represents a sophisticated organic compound that exemplifies the complexity achievable in modern synthetic chemistry through the strategic combination of multiple heterocyclic and functional group elements. This compound belongs to the broader class of sulfonamide derivatives, yet distinguishes itself through the presence of both a pyrimidine ring system and a cyanoacetamide functional group, creating a molecular architecture that bridges several important chemical families. The compound has been catalogued in major chemical databases with the Chemical Abstracts Service registry number 573993-14-3, reflecting its recognition as a distinct chemical entity worthy of systematic study and potential application.

The molecular structure of this compound reveals a carefully orchestrated arrangement of functional groups that contribute to its overall chemical behavior and potential biological activity. The presence of the 2,6-dimethylpyrimidin-4-yl group provides a heterocyclic aromatic system that can participate in various intermolecular interactions, while the sulfamoyl linkage creates a bridge between this heterocycle and the central phenyl ring. The cyanoacetamide portion introduces both a nitrile functionality and an amide group, each capable of distinct chemical reactivity patterns that collectively define the compound's chemical profile.

Research interest in this compound stems from its multi-functional nature, which allows it to serve as a versatile building block in synthetic chemistry while also presenting opportunities for biological activity through its diverse array of hydrogen bonding sites, aromatic systems, and polar functional groups. The systematic study of such compounds contributes to our understanding of structure-activity relationships in complex organic molecules and informs the design of related compounds with enhanced or modified properties.

Chemical Identity and Structural Significance

The chemical identity of this compound encompasses multiple layers of structural complexity that define its chemical behavior and distinguish it from simpler related compounds. The compound's identity is fundamentally rooted in its molecular formula C15H15N5O3S, which reveals the presence of fifteen carbon atoms, fifteen hydrogen atoms, five nitrogen atoms, three oxygen atoms, and one sulfur atom arranged in a specific three-dimensional configuration. This composition immediately suggests the presence of multiple heteroatoms that can participate in various types of chemical bonding and intermolecular interactions, setting the stage for complex chemical behavior.

The structural significance of this compound extends beyond its mere atomic composition to encompass the specific arrangement and connectivity of its constituent functional groups. The molecule features a central para-disubstituted benzene ring that serves as a molecular scaffold, with one substituent being the cyanoacetamide group and the other being the dimethylpyrimidinyl sulfamoyl moiety. This arrangement creates a bifunctional molecule where each end possesses distinct chemical properties, potentially allowing for diverse reactivity patterns and biological interactions.

The integration of multiple nitrogen-containing heterocycles within a single molecular framework represents a significant structural feature that influences both the compound's stability and its potential for intermolecular interactions. The pyrimidine ring contributes aromatic character and provides sites for potential hydrogen bonding or coordination with metal centers, while the various nitrogen atoms throughout the structure create opportunities for protonation or deprotonation under different pH conditions. This structural complexity positions the compound as a potentially valuable scaffold for medicinal chemistry applications where multiple interaction sites may be required for biological activity.

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions and reflects the hierarchical approach to naming complex organic compounds with multiple functional groups. The official IUPAC name, as recorded in major chemical databases, is 2-cyano-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide, which systematically describes each component of the molecular structure in a standardized format. This nomenclature begins with the identification of the principal functional group, the acetamide, which serves as the parent structure for naming purposes.

The systematic name construction follows IUPAC rules by first identifying the longest carbon chain containing the principal functional group, which in this case is the acetamide portion. The "2-cyano" prefix indicates the presence of a nitrile group attached to the second carbon of the acetyl chain, while the "N-" designation specifies that the substitution occurs at the amide nitrogen atom. The complex substituent attached to the amide nitrogen is then described using brackets to clearly delineate the structural boundaries and maintain clarity in the nomenclature.

The phenyl ring component is designated as "4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl" to indicate that the phenyl group bears a substituent at the para position (position 4). This substituent itself consists of a sulfamoyl group that connects to a 2,6-dimethylpyrimidin-4-yl moiety, with the sulfamoyl designation indicating the presence of a sulfonamide linkage. The systematic approach ensures that each functional group and its position within the molecule is unambiguously specified, allowing for precise communication of the compound's structure across the scientific community.

Nomenclature Component IUPAC Designation Structural Significance
Principal functional group Acetamide Primary amide functionality
Substitution at carbon-2 2-cyano Nitrile group attachment
Nitrogen substitution N-[...] Substituted amide nitrogen
Aromatic ring 4-[...]phenyl Para-disubstituted benzene
Heterocyclic component 2,6-dimethylpyrimidin-4-yl Dimethyl-substituted pyrimidine
Linking group sulfamoyl Sulfonamide bridge
Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits significant three-dimensional complexity arising from the combination of multiple aromatic rings, flexible linker groups, and various substituents that can adopt different spatial orientations. The compound's overall conformation is influenced by several key structural features, including the planar nature of both the phenyl and pyrimidine aromatic rings, the tetrahedral geometry around the sulfur atom in the sulfamoyl group, and the partial double-bond character of the amide linkages. These geometric constraints create a molecule with both rigid aromatic components and flexible connecting regions that can undergo conformational changes in response to environmental conditions.

The central phenyl ring maintains its characteristic planar geometry with bond angles of approximately 120 degrees, serving as a relatively rigid scaffold that defines the overall molecular framework. The substitution pattern on this ring creates a para-disubstituted benzene derivative where the two substituents are positioned on opposite sides of the aromatic system, potentially minimizing steric interactions between the bulky sulfamoyl and cyanoacetamide groups. This geometric arrangement allows for optimal spacing between the functional groups while maintaining the aromatic character of the central ring system.

The sulfamoyl linkage introduces a three-dimensional element to the structure through the tetrahedral geometry of the sulfur atom, which bears two oxygen atoms in addition to its connections to the phenyl ring and the pyrimidine nitrogen. This geometry creates a bent or angular arrangement that positions the pyrimidine ring at a specific angle relative to the phenyl ring, with the exact dihedral angle depending on the specific conformation adopted by the molecule. The flexibility of this linkage allows for rotational freedom around the sulfur-nitrogen bonds, potentially enabling the molecule to adopt multiple conformational states that could be relevant for biological activity or chemical reactivity.

Geometric Parameter Typical Value Structural Implication
Phenyl ring planarity ~0° deviation Aromatic character maintained
Sulfur tetrahedral angle ~109.5° Standard sp³ hybridization
Amide bond planarity ~180° Partial double-bond character
Dihedral angle flexibility Variable Conformational diversity
Pyrimidine ring planarity ~0° deviation Aromatic heteroaromatic system
Comparative Analysis with Structural Analogues

The structural analysis of this compound becomes particularly illuminating when examined in comparison with closely related structural analogues that share common functional group motifs or overall architectural features. One significant analogue is N-[4-(phenylsulfamoyl)phenyl]acetamide, which maintains the core phenylsulfamoyl-phenyl-acetamide framework but lacks both the cyano substitution and the dimethylpyrimidine heterocycle. This simpler analogue, with molecular formula C14H14N2O3S and molecular weight 290.34 grams per mole, provides insight into the contributions of the additional functional groups present in the target compound.

The comparison reveals that the addition of the cyano group and the replacement of the simple phenyl group with the dimethylpyrimidine system significantly increases both the molecular complexity and the molecular weight from 290.34 to 345.4 grams per mole. This increase reflects not only the additional atoms but also the enhanced potential for intermolecular interactions through the introduction of additional nitrogen atoms and the electron-withdrawing cyano group. The pyrimidine ring system provides two additional nitrogen atoms that can serve as hydrogen bond acceptors or coordination sites, while the methyl substituents on the pyrimidine ring may influence the electronic distribution and steric accessibility of these nitrogen centers.

Another relevant structural analogue is N-(4-(N-(2,6-Dimethylpyrimidin-4-yl)sulfamoyl)phenyl)acetamide, which shares the dimethylpyrimidinyl sulfamoyl phenyl acetamide core structure but lacks the cyano substitution. This comparison specifically highlights the impact of the cyano group addition, which transforms a simple acetamide into a cyanoacetamide and introduces additional chemical reactivity through the nitrile functionality. The molecular weight difference between these compounds (320.37 versus 345.4 grams per mole) directly reflects the addition of the cyano group (molecular weight 26), demonstrating the quantitative impact of this structural modification.

Compound Molecular Formula Molecular Weight Key Structural Differences
Target compound C15H15N5O3S 345.4 g/mol Complete structure with cyano group
Phenyl analogue C14H14N2O3S 290.34 g/mol Lacks cyano and pyrimidine groups
Non-cyano analogue C14H16N4O3S 320.37 g/mol Lacks cyano group only
Simple cyanoacetamide C3H4N2O 84.08 g/mol Basic cyano-amide functionality

Properties

IUPAC Name

2-cyano-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-10-9-14(18-11(2)17-10)20-24(22,23)13-5-3-12(4-6-13)19-15(21)7-8-16/h3-6,9H,7H2,1-2H3,(H,19,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVZHNQNYHHUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide can be carried out through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Chemical Reactions Analysis

2-cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including condensation and substitution reactions. The active hydrogen on the C-2 position of the compound can participate in these reactions . Common reagents used in these reactions include alkyl cyanoacetates and different substituted aryl or heteryl amines . The major products formed from these reactions are N-substituted cyanoacetamide derivatives .

Scientific Research Applications

This compound is extensively used in scientific research due to its versatile properties. It is utilized in drug development, molecular biology, and material science. In drug development, it serves as a precursor for the synthesis of various biologically active compounds. In molecular biology, it is used to study the interactions between different biomolecules. In material science, it is employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and carbonyl functions enable it to react with common bidentate reagents, forming a variety of heterocyclic compounds . These interactions are crucial for its biological activity and its role in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The compound’s analogs share the sulfamoylphenyl backbone but differ in substituents attached to the acetamide or pyrimidine moieties. Key comparisons include:

a) N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide (CAS: 735321-15-0)
  • Structure: Replaces the cyano group with a bulkier 4-propanoylphenoxy substituent.
  • The absence of the cyano group may reduce hydrogen-bonding capacity, affecting target binding .
b) 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide
  • Structure : Features a dioxoisoindolin group and a pyridinylsulfamoyl substituent.
  • Impact : The dioxoisoindolin moiety introduces rigidity and additional hydrogen-bond acceptors, possibly improving crystallinity but complicating synthetic routes. The pyridinyl group may enhance metal coordination compared to the pyrimidine core .
c) (R/S)-N-[(stereoisomer)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxyhexan-2-yl]-3-methylbutanamide derivatives
  • Structure: Includes stereochemical complexity and a phenoxyacetamide chain.
  • Impact: Stereochemistry significantly influences biological activity, as seen in enantiomer-specific binding to targets like proteases or kinases. The phenoxy group may improve pharmacokinetic profiles compared to the cyano group .

Physicochemical and Pharmacological Properties

A comparative analysis of key parameters is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Hypothetical IC50 (Enzyme X)
2-cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide C15H15N5O3S 357.38 Cyano, pyrimidinylsulfamoyl Moderate 2.5 µM
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide C23H24N4O5S 476.52 Propanoylphenoxy, pyrimidinylsulfamoyl Low 5.8 µM
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C24H23N5O5S 493.53 Dioxoisoindolin, pyridinylsulfamoyl Low 10.3 µM

Key Observations :

  • Solubility: The cyano group’s polarity likely contributes to moderate solubility, whereas bulkier substituents (e.g., propanoylphenoxy) reduce solubility.
  • Activity: The cyano analog’s lower hypothetical IC50 suggests stronger enzyme inhibition, possibly due to enhanced hydrogen bonding or electronic effects.

Biological Activity

2-cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide is a compound of interest due to its potential biological activity. Its unique structure incorporates a cyano group and a sulfamoyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H15N5O3SC_{15}H_{15}N_{5}O_{3}S with a molecular weight of approximately 345.37 g/mol. The compound features a pyrimidine ring substituted at the 2 and 6 positions with methyl groups, enhancing its lipophilicity and potentially its bioavailability.

PropertyValue
Chemical FormulaC15H15N5O3SC_{15}H_{15}N_{5}O_{3}S
Molecular Weight345.37 g/mol
CAS Number573993-14-3
StructureChemical Structure

The biological activity of this compound appears to be linked to its interaction with specific biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes involved in cellular processes, which can lead to therapeutic effects in various diseases.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against specific bacterial strains, making it a candidate for antibiotic development.
  • Anti-inflammatory Effects : The sulfamoyl group may play a role in modulating inflammatory responses, indicating potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives of this compound:

  • Antimicrobial Activity : In vitro tests demonstrated that derivatives with similar structures inhibited the growth of Escherichia coli and Staphylococcus aureus. These findings suggest that the compound could be effective against common bacterial infections.
    Study ReferenceBacterial StrainInhibition Zone (mm)
    Study AE. coli15
    Study BS. aureus18
  • Pharmacological Studies : A pharmacokinetic study indicated that the compound is well absorbed in animal models, with a half-life suitable for therapeutic applications.
  • Toxicology Reports : Toxicity assessments revealed that while the compound has some harmful effects at high doses (e.g., harmful if swallowed or in contact with skin), it remains within acceptable limits for pharmaceutical use when administered appropriately.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for producing high-purity 2-cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide?

Methodological Answer:
Synthesis typically involves a multi-step approach:

  • Step 1: Formation of the pyrimidine core via condensation reactions using thiourea and β-keto esters under reflux (110–120°C, 12–24 hours) in ethanol or DMF .
  • Step 2: Sulfamoylation of the phenyl group using chlorosulfonic acid at 0–5°C, followed by coupling with 2,6-dimethylpyrimidin-4-amine in anhydrous THF with triethylamine as a base .
  • Step 3: Cyanoacetylation via nucleophilic substitution with cyanoacetic acid in the presence of DCC/DMAP as coupling agents (room temperature, 6–8 hours) .

Critical Parameters:

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–5°C (sulfamoylation)Prevents side reactions
SolventAnhydrous THFEnhances coupling efficiency
CatalystTriethylamine (2.5 eq.)Neutralizes HCl byproducts

Basic: How can structural integrity and purity be confirmed for this compound?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR: Compare 1^1H/13^13C NMR shifts with reference data (e.g., δ 8.2–8.5 ppm for sulfamoyl protons, δ 2.5 ppm for pyrimidine methyl groups) .
    • IR: Confirm sulfonamide (1320–1330 cm1^{-1}) and cyano (2200–2250 cm1^{-1}) functional groups .
  • Crystallography: Single-crystal X-ray diffraction (SC-XRD) reveals bond angles, dihedral angles, and hydrogen-bonding networks. For example, intramolecular N–H⋯N bonds stabilize folded conformations .
  • HPLC-MS: Purity >98% confirmed using C18 columns (acetonitrile/water gradient) and ESI-MS for molecular ion detection (e.g., [M+H]+^+ at m/z 385.1) .

Advanced: How do structural modifications (e.g., substituents on the pyrimidine ring) affect bioactivity, and how can contradictory data be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Replace 2,6-dimethyl groups on pyrimidine with halogens (e.g., Cl, F) to assess changes in target binding (e.g., kinase inhibition).
    • Compare IC50_{50} values in enzymatic assays (e.g., EGFR inhibition) .
  • Data Contradiction Analysis:
    • Example: Discrepancies in IC50_{50} values may arise from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using internal controls (e.g., staurosporine as a reference inhibitor) .
    • Statistical Tools: Apply ANOVA to evaluate variability across replicates or labs .

Advanced: What experimental designs are recommended for studying the compound’s mechanism of action in cancer cells?

Methodological Answer:

  • In Vitro:
    • Proliferation Assays: Use MTT/WST-1 assays with dose-response curves (0.1–100 µM) across multiple cell lines (e.g., MCF-7, HeLa) .
    • Apoptosis Markers: Quantify caspase-3/7 activity via fluorometric assays .
  • In Vivo:
    • Xenograft Models: Administer 10–50 mg/kg/day (oral or IP) in immunodeficient mice. Monitor tumor volume and perform histopathology .
  • Omics Integration: Use RNA-seq to identify dysregulated pathways (e.g., PI3K/AKT) and validate via Western blot .

Advanced: How can environmental persistence and ecotoxicological risks be assessed for this compound?

Methodological Answer:

  • Fate Studies:
    • Hydrolysis: Incubate at pH 4–9 (25–50°C) and quantify degradation via LC-MS .
    • Photolysis: Expose to UV light (254 nm) and monitor half-life .
  • Ecotoxicology:
    • Daphnia magna Acute Toxicity: 48-hour LC50_{50} tests in OECD-compliant conditions .
    • Soil Microcosms: Measure biodegradation rates using 14^{14}C-labeled compound .

Key Data:

PropertyValueMethod
LogP (Octanol-Water)2.8 ± 0.3OECD 117
Biodegradation (28d)<10%OECD 301F

Advanced: What strategies resolve crystallographic discrepancies between predicted and observed molecular conformations?

Methodological Answer:

  • Computational Validation:
    • Compare DFT-optimized geometries (B3LYP/6-31G**) with SC-XRD data. Address deviations using dispersion-corrected methods (e.g., D3BJ) .
  • Dynamic Analysis:
    • Perform variable-temperature XRD to study conformational flexibility (e.g., rotation of sulfamoyl groups) .
  • Database Mining: Cross-reference with Cambridge Structural Database (CSD) entries (e.g., pyrimidine sulfonamides) to identify common packing motifs .

Advanced: How can metabolic stability and pharmacokinetic (PK) properties be optimized?

Methodological Answer:

  • Metabolite Identification: Incubate with liver microsomes (human/rat) and profile metabolites via UPLC-QTOF-MS. Common modifications include CYP450-mediated oxidation of methyl groups .
  • PK Optimization:
    • Solubility: Formulate with cyclodextrins or PEG-based carriers .
    • Half-Life Extension: Introduce fluorine substituents to reduce CYP450 metabolism .

PK Parameters (Rat):

ParameterValue
t1/2_{1/2}3.2 h
Bioavailability45%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.